molecular formula C11H16N2OS B2362482 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one CAS No. 85123-62-2

1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2362482
CAS No.: 85123-62-2
M. Wt: 224.32
InChI Key: YCSQHSKIGUOGGG-UHFFFAOYSA-N
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Description

1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one is a useful research compound. Its molecular formula is C11H16N2OS and its molecular weight is 224.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, including those related to the structure of 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one, has been achieved through various reactions. These derivatives exhibit a wide spectrum of biological activities including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties (Bassyouni & Fathalla, 2013).

  • In another study, 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives were synthesized using an intramolecular inverse electron demand hetero–Diels–Alder/retro–Diels–Alder sequence. This research highlights the importance of the steric bulk of the C5-position of the pyrimidinyl cycloaddition precursor (Donnard et al., 2017).

  • A study on the synthesis and spectroscopic studies of substituted 6,7-dihydrocyclopentapyrimidin-2-amine compounds, closely related to the query compound, was conducted. These compounds were synthesized via a one-pot multicomponent reaction and showed potential antibacterial and antifungal activity (Tugcu & Turhan, 2018).

Crystal Structure and Physical Properties

  • The crystal structure of compounds similar to this compound has been studied, revealing details about dihedral angles and intermolecular interactions. Such studies are crucial for understanding the physical properties and potential applications of these compounds (Kaur et al., 2012).

Biological Activities and Applications

  • Several derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine have been synthesized and shown to possess biological activities. The studies indicate their potential use in various medical and pharmaceutical applications due to their diverse biological properties (Gao et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one involves the condensation of 4-methyl-2-oxo-2H-pyrimidine-5-carbaldehyde with butylthiol followed by cyclization and oxidation.", "Starting Materials": [ "4-methyl-2-oxo-2H-pyrimidine-5-carbaldehyde", "Butylthiol", "Sodium acetate", "Acetic anhydride", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-methyl-2-oxo-2H-pyrimidine-5-carbaldehyde with butylthiol in the presence of sodium acetate to form 1-butyl-4-methylthio-2-oxo-2H-pyrimidine-5-carbaldehyde.", "Step 2: Cyclization of 1-butyl-4-methylthio-2-oxo-2H-pyrimidine-5-carbaldehyde with acetic anhydride to form 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one.", "Step 3: Oxidation of 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one with hydrogen peroxide to form the final product, 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one." ] }

CAS No.

85123-62-2

Molecular Formula

C11H16N2OS

Molecular Weight

224.32

IUPAC Name

1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C11H16N2OS/c1-2-3-7-13-9-6-4-5-8(9)10(15)12-11(13)14/h2-7H2,1H3,(H,12,14,15)

InChI Key

YCSQHSKIGUOGGG-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(CCC2)C(=S)NC1=O

solubility

not available

Origin of Product

United States

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